molecular formula C21H21Br2N3O3 B11563545 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11563545
M. Wt: 523.2 g/mol
InChI Key: QZDLJQHNMVIPKQ-UHFFFAOYSA-N
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Description

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes brominated phenol and indole moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. The initial step often includes the bromination of 3-methyl-6-(propan-2-yl)phenol to obtain 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol . This intermediate is then reacted with 7-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde to form the final product through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromine atoms in the phenol ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various functionalized phenol derivatives.

Scientific Research Applications

2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated phenol and indole moieties play a crucial role in these interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide apart from similar compounds is its combination of brominated phenol and indole moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21Br2N3O3

Molecular Weight

523.2 g/mol

IUPAC Name

2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C21H21Br2N3O3/c1-10(2)14-8-15(22)12(4)17(23)20(14)29-9-16(27)25-26-19-13-7-5-6-11(3)18(13)24-21(19)28/h5-8,10,24,28H,9H2,1-4H3

InChI Key

QZDLJQHNMVIPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)COC3=C(C(=C(C=C3C(C)C)Br)C)Br

Origin of Product

United States

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